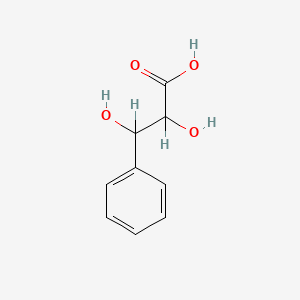
5-methyl-4-propylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-propylpyrrolidin-2-one is a pyrrolidone derivative with the molecular formula C8H15NO This compound is known for its unique structural properties, which include a five-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-propylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the ring contraction and deformylative functionalization of piperidine derivatives. This process involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound often utilize cost-effective and scalable processes. These methods may include the use of simple and inactivated cyclic amines as substrates, air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-propylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions often involve moderate temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Methyl-4-propylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-methyl-4-propylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares a similar lactam ring structure but differs in substituent groups.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group, altering its reactivity and applications.
Prolinol: A hydroxylated derivative with distinct biological activity.
Uniqueness
5-Methyl-4-propylpyrrolidin-2-one is unique due to its specific substituent groups, which confer distinct chemical and biological properties. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in various research fields.
Properties
CAS No. |
90204-50-5 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-methyl-4-propylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-3-4-7-5-8(10)9-6(7)2/h6-7H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
UUALIQLYNNKQIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)NC1C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



